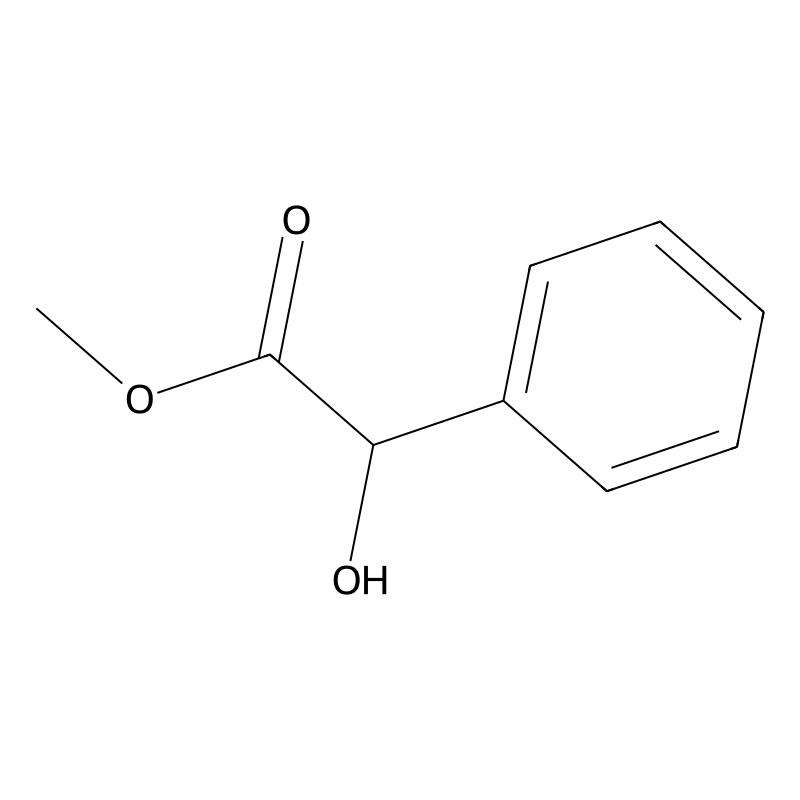

Methyl mandelate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Asymmetric Synthesis of ®-Methyl Mandelate

Specific Scientific Field: Bioprocess and Biosystems Engineering

Summary of the Application: Methyl mandelate is used in the enantioselective reduction of methyl benzoylformate to ®-methyl mandelate, an important pharmaceutical intermediate and a versatile resolving agent .

Methods of Application or Experimental Procedures: The process involves the use of an effective whole cell biocatalyst (Saccharomyces cerevisiae AS2.1392) obtained by simple screening procedures. Under optimized conditions, a product concentration of 103 mmol L−1 could be attained within 5 hours .

Results or Outcomes: The yield was 85.8% with an enantiometric excess of 95.4%, indicating S. cerevisiae AS2.1392 as an efficient biocatalyst for the asymmetric synthesis of ®-methyl mandelate .

Preparation of Optically Active Pharmaceutical Intermediates

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Methyl (S)- (+)-mandelate is used as an optically active building block in the preparation of various pharmaceutical intermediates .

Methods of Application or Experimental Procedures: Methyl (S)- (+)-mandelate may be used in the preparation of (S)- (-)2-hydroxy-1,2,2-triphenylethyl acetate and (α′ S)-α′-methoxycarbonylbenzyl (2 S,4 R)- (+)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylate .

Integration of Biocatalyst and Resin-Based In Situ Product Removal Technique

Summary of the Application: Methyl mandelate is used in the enantioselective reduction of methyl benzoylformate to ®-methyl mandelate. This process involves the integration of a newly isolated biocatalyst and resin-based in situ product removal (ISPR) technique .

Methods of Application or Experimental Procedures: The process involves the use of an effective whole cell biocatalyst (Saccharomyces cerevisiae AS2.1392) obtained by simple screening procedures. The ISPR technique is applied to alleviate the substrate and product inhibition or toxicity to the whole cells .

Results or Outcomes: Under optimized conditions, a product concentration of 103 mmol L−1 could be attained within 5 hours with a yield of 85.8% and an enantiometric excess of 95.4% .

Enantioselective Enzymatic Hydrolysis of Racemic Drugs

Summary of the Application: Methyl mandelate is used in the enantioselective enzymatic hydrolysis of racemic drugs by encapsulation in sol–gel magnetic sporopollenin .

Methods of Application or Experimental Procedures: The process involves the encapsulation of Candida rugosa lipase within a sol–gel procedure and improved considerably by fluoride-catalyzed hydrolysis of mixtures of octyltriethoxysilane and tetraethoxysilane in the presence of magnetic sporopollenin .

Results or Outcomes: Excellent enantioselectivity (E > 400) was obtained for encapsulated lipase with magnetic sporopollenin with an ee value of S-Naproxen and R-2 phenoxypropionic acid about 98% .

Tuning Almond Lipase Features by Using Different Immobilization Supports

Specific Scientific Field: Catalysis

Summary of the Application: Methyl mandelate is used in the tuning of almond lipase features by using different immobilization supports .

Results or Outcomes: The encapsulated magnetic sporopollenin was found to give 319 U/g of support with 342% activity yield. It has been observed that the percent activity yields and enantioselectivity of the magnetic sporopollenin encapsulated lipase were higher than that of the encapsulated lipase without support .

NIST Chemistry WebBook

Specific Scientific Field: Chemistry

Summary of the Application: Methyl mandelate is listed in the NIST Chemistry WebBook, which provides access to data compiled and distributed by NIST under the Standard Reference Data Program .

Methods of Application or Experimental Procedures: The NIST Chemistry WebBook provides users with easy access to chemical and physical property data for chemical species through the internet. The data provided in the site are from collections maintained by the NIST Standard Reference Data Program and outside contributors .

Methyl mandelate is an ester derived from mandelic acid, specifically formed through the reaction of mandelic acid with methanol. It exists as two enantiomers: Methyl (R)-(-)-mandelate and Methyl (S)-(+)-mandelate, making it a chiral compound of significant interest in organic chemistry and pharmaceuticals. Its molecular formula is with a molecular weight of approximately 166.17 g/mol. Methyl mandelate is known for its role in asymmetric synthesis and as a precursor in various biochemical applications due to its unique structural properties and reactivity .

- Hydrolysis: The ester bond can be hydrolyzed back to mandelic acid and methanol, typically catalyzed by acids or bases.

- Oxidation: It can be oxidized to form methyl phenyl glyoxylate or other derivatives.

- Reduction: Under reducing conditions, methyl mandelate can be converted into alcohols or other reduced forms.

- Substitution: Nucleophilic substitution can occur, allowing for the replacement of the ester group with various functional groups .

Methyl mandelate exhibits notable biological activity, particularly in its interactions with enzymes such as mandelate racemase and mandelate dehydrogenase. These enzymes facilitate the conversion of mandelic acid derivatives into other compounds through oxidation and reduction pathways. Methyl mandelate acts as a substrate for these enzymes, influencing metabolic processes and potentially modulating gene expression by interacting with transcription factors .

Several methods exist for synthesizing methyl mandelate:

- Esterification: The most common method involves the direct esterification of mandelic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid). This reaction is typically conducted under reflux conditions to ensure completion .

- Enzymatic Resolution: This method utilizes lipases for the resolution of racemic methyl mandelate, providing high enantioselectivity under mild conditions, making it advantageous for producing specific enantiomers .

Methyl mandelate finds applications across various fields:

- Pharmaceuticals: It serves as a building block for synthesizing chiral drugs.

- Flavoring Agents: Its pleasant aroma makes it suitable for use in food flavoring and fragrance formulations.

- Chemical Intermediates: Used in the production of other chemicals, including agrochemicals and fine chemicals .

Research has shown that methyl mandelate interacts with several biological targets. For instance, studies on its interaction with mandelate racemase have revealed insights into its catalytic mechanism, which involves a two-base mechanism for racemization . Furthermore, its ability to influence enzyme activity highlights its potential role in metabolic regulation.

Methyl mandelate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl (R)-(-)-mandelate | Chiral compound | Specific enantiomer used in synthesis |

| Methyl (S)-(+)-mandelate | Chiral compound | Enantiomeric form exhibiting different properties |

| Benzyl acetate | Ester of benzoic acid | Commonly used as a flavoring agent |

| Ethyl mandelate | Ester derived from mandelic acid | Different alkyl group affecting solubility |

| Methyl 2-hydroxy-2-phenylacetate | Hydroxy derivative of phenylacetate | Related structural motif |

Methyl mandelate's uniqueness lies in its specific chiral nature and its ability to participate in asymmetric synthesis, making it particularly valuable in pharmaceutical applications compared to similar compounds .

Traditional Esterification Approaches

Traditional esterification represents the fundamental approach for methyl mandelate synthesis, primarily through Fischer-Speier esterification. This classic method involves refluxing mandelic acid with methanol in the presence of an acid catalyst.

The reaction proceeds through several key steps:

- Proton transfer from the acid catalyst to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon

- Nucleophilic attack by the alcohol's oxygen atom

- Proton transfer from the resulting oxonium ion

- Loss of water and subsequent deprotonation to yield the ester

While effective, Fischer esterification faces challenges including thermodynamic reversibility and relatively slow reaction rates—often requiring several hours to complete. To overcome the equilibrium limitations, several strategies may be employed:

- Excess reagent (typically methanol)

- Removal of water via Dean-Stark distillation

- Addition of drying agents (anhydrous salts, molecular sieves)

Recent developments in esterification techniques have led to more efficient approaches. The Dowex H+/NaI method represents an environmentally friendly alternative, demonstrating effectiveness for preparing methyl mandelate with good yields (around 63%) under relatively mild conditions.

Table 1: Comparison of Traditional Esterification Methods for Methyl Mandelate Synthesis

Enzymatic Resolution Techniques

Enzyme-catalyzed processes represent a significant advancement in methyl mandelate synthesis, particularly for obtaining enantiomerically pure forms. These approaches leverage the stereoselectivity of enzymes to generate optically active methyl mandelate from racemic mixtures.

Among the various enzymes evaluated, lipases have demonstrated particular effectiveness in methyl mandelate synthesis and resolution. Novozym 435 (immobilized Candida antarctica lipase B) stands out as exceptionally efficient for the selective hydrolysis of R(-)-methyl mandelate with significant enantiomeric enrichment.

The enzymatic resolution typically proceeds via one of two pathways:

- Selective hydrolysis of one enantiomer from a racemic mixture

- Enantioselective reduction of a prochiral precursor

Research by Yadav et al. demonstrated that Novozym 435 could effectively hydrolyze R(-)-methyl mandelate with an optical purity of 78% after 24 hours. Further studies revealed that process optimization could enhance the optical purity, with parameters such as catalyst loading, substrate concentration, and reaction temperature significantly influencing the outcome.

The integration of microwave irradiation with enzymatic catalysis has shown promise for enhancing the efficiency of enantioselective resolution of RS-methyl mandelate. This approach demonstrated an improved optical purity (ee) of 84.2% after just 4 hours at 50°C.

Table 2: Performance Comparison of Different Enzyme Systems for Methyl Mandelate Resolution

A notable advancement is reported by researchers who immobilized lipase from Candida antarctica B (CAL-B) onto various supports, with EC-amino-CAL-B derivative demonstrating exceptional enantioselectivity (E=52) at pH 8, yielding R-enantiomer with 96% enantiomeric excess.

Additionally, whole-cell biocatalysts have been employed for the asymmetric synthesis of (R)-methyl mandelate. Saccharomyces cerevisiae AS2.1392 demonstrated remarkable efficiency in the enantioselective reduction of methyl benzoylformate, achieving 95.4% enantiomeric excess with 85.8% yield within 5 hours under optimized conditions.

Oxidation and Functionalization Pathways

The oxidation of methyl mandelate represents a significant transformation pathway, particularly for the synthesis of methyl phenyl glyoxylate, an important pharmaceutical intermediate. Various oxidation methods have been developed, with a focus on achieving high selectivity and efficiency.

One innovative approach employs hydrogen peroxide as an oxidant in the presence of a nanocatalyst based on heteropolyacid supported on clay (20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10). This method demonstrates excellent selectivity (85%) for the oxidation of methyl mandelate to methyl phenyl glyoxylate, while offering advantages of reusability and simplified workup procedures.

Alternative oxidation approaches include:

- Sodium hypochlorite under liquid-liquid-liquid phase transfer catalysis (L-L-L PTC) conditions

- Vanadium-catalyzed asymmetric oxidation using oxygen as the terminal oxidant

- Lead(IV) oxidation of substituted methyl mandelates

The vanadium-catalyzed method is particularly noteworthy for its ability to facilitate oxidative kinetic resolution of alpha-hydroxyesters. The catalyst is generated in situ from vanadium(V) tri-iso-propoxyoxide combined with a tridentate ligand derived from 3,5-di-tert-butylsalicylaldehyde and (S)-tert-leucinol.

Studies on the kinetics of Pb(IV) oxidation of substituted methyl mandelates have provided valuable insights into reaction mechanisms. Research indicates that these reactions follow first-order kinetics with respect to [Pb(IV)], [Ester], and [Pyridine] when catalyzed by pyridine. Notably, a kinetic isotope effect is observed in the oxidation of methyl mandelate, suggesting that the α-C-H bond rupture occurs during the rate-limiting step.

Table 3: Comparison of Oxidation Methods for Methyl Mandelate

Recent research has also explored the catalytic oxidation of methyl mandelate to prepare methyl acetophenone, highlighting advantages of fewer reaction steps and mild conditions. However, challenges remain in achieving high catalyst efficiency and implementing green oxidants.

Industrial-Scale Production Processes

The industrial production of methyl mandelate demands efficient, economical, and environmentally sustainable processes. A notable industrial-scale approach involves a one-step process starting from mandelonitriles (benzaldehyde cyanohydrins), which delivers mandelic acid esters with exceptional yields exceeding 90% of theoretical capacity—significantly outperforming conventional methods that typically yield 50-70%.

This innovative process employs excess hydrogen chloride per mole of mandelonitrile at elevated temperatures in the presence of excess alcohol. These conditions effectively suppress side reactions that would otherwise reduce yield. The resulting mandelic acid esters exhibit such high purity that they can be used directly for subsequent reactions without additional purification after vacuum distillation.

A key advantage of this method is the simultaneous recovery of the nitrile nitrogen as solid ammonium chloride—addressing a significant limitation of previous approaches where nitrogen was either lost during workup or required extraordinary measures to isolate.

For producing enantiomerically pure forms, a patented process describes the preparation of the S-(+)-mandelate salt of N-methyl-3R-hydroxy-3-phenylpropylamine. This process uses ethyl acetate as the preferred solvent at temperatures ranging from 50-55°C for approximately five minutes, followed by cooling to room temperature over 24 hours.

Table 4: Industrial Process Parameters for Methyl Mandelate Production

The industrial significance of methyl mandelate is further underscored by its applications in pharmaceutical synthesis. The R and S enantiomers serve as critical intermediates for producing valuable pharmaceuticals, including fluoxetine isomers and tomoxetine.

Mandelate Racemase Enzyme Mechanisms

Mandelate racemase (EC 5.1.2.2), a member of the enolase superfamily, catalyzes the interconversion of (R)- and (S)-mandelate anions. This enzyme, first characterized in Pseudomonas putida, operates via a two-step proton transfer mechanism that inverts the configuration at the stereogenic carbon [1]. Quantum mechanical/molecular mechanical (QM/MM) simulations reveal that the reaction proceeds through a concerted process involving deprotonation at the α-carbon by a conserved lysine-glutamate acid-base pair, followed by reprotonation from the opposite face [1]. The transition state exhibits partial radical character, stabilized by electrostatic interactions with active-site residues such as His 297 and Asp 195 [1].

The crystal structure of mandelate racemase from Bacillus subtilis (PDB ID: 2GGE) highlights its octameric quaternary organization and TIM-barrel fold, a structural motif common to enolase superfamily enzymes [2]. Each subunit coordinates a Mg²⁺ ion critical for substrate binding and transition-state stabilization [2]. The active site’s pseudosymmetric architecture enables bidirectional catalysis, ensuring equal thermodynamic accessibility of both enantiomers. Comparative studies between enzymatic and nonenzymatic racemization demonstrate a rate acceleration of ~10¹²-fold, attributed to preferential stabilization of the high-energy enolate intermediate [1].

Lipase-Catalyzed Kinetic Resolutions

Lipases have emerged as versatile biocatalysts for the kinetic resolution of (R,S)-methyl mandelate. Candida antarctica lipase B (CAL-B), when covalently immobilized on Eupergit C epoxy supports, achieves an enantiomeric ratio (E) of 52 at pH 8, yielding (R)-mandelic acid with 96% enantiomeric excess (ee) [3]. Immobilization shifts the enzyme’s conformational equilibrium toward the active "open" form, enhancing interfacial activation in hydrophobic media [3].

A comparative study of Burkholderia sp. GXU56 lipase demonstrated that adsorption onto octyl sepharose CL-4B elevates enantioselectivity from E = 29.2 (free enzyme) to E > 300 [4]. This immobilization broadens the pH tolerance (5.0–8.0) and thermostability (up to 50°C), while retaining 98.5% ee after five catalytic cycles [4]. The table below summarizes key performance metrics for immobilized lipases:

| Lipase Source | Support Matrix | E Value | Optimal pH | Temperature Stability | Reusability (Cycles) |

|---|---|---|---|---|---|

| Candida antarctica | Eupergit C-epoxy | 52 | 8.0 | 40°C | 3 |

| Burkholderia sp. | Octyl sepharose CL-4B | >300 | 7.2 | 50°C | 5 |

The enantioselectivity arises from differential binding affinities in the acyl-enzyme intermediate. Molecular dynamics simulations suggest that (R)-methyl mandelate adopts a catalytically productive conformation in the hydrophobic active site cleft, while the (S)-enantiomer experiences steric clashes with conserved phenylalanine residues [4].

Biocatalyst Optimization for Asymmetric Synthesis

Directed evolution has revolutionized the engineering of lipases for enhanced enantioselectivity. Initial efforts with Pseudomonas aeruginosa lipase utilized error-prone PCR (epPCR) to incrementally increase E from 1.1 to 11.3 over four generations [5]. Saturation mutagenesis at position S155 further improved E to 51, while cassette mutagenesis of residues 160–163 yielded variant G (E = 30) [5]. Remarkably, reversing enantioselectivity to favor the (R)-enantiomer (E = 30) required 11 amino acid substitutions, predominantly at distal sites [5].

Cooperative effects between mutations are critical. For instance, the S53P and L162G substitutions in variant J synergistically reorient the oxyanion hole, stabilizing the (S)-enantiomer’s tetrahedral intermediate [5]. Molecular dynamics simulations reveal that these remote mutations induce long-range conformational changes, tightening the substrate-binding pocket around the chiral center [5]. The table below chronicles key milestones in lipase evolution:

| Generation | Mutations Introduced | E Value | Enantiomer Preference |

|---|---|---|---|

| Wild-type | None | 1.1 | None |

| Variant A | S149G, S155F | 11.3 | (S) |

| Variant B | S155M | >51 | (S) |

| Variant J | D20N, S53P, S155M, L162G | >51 | (S) |

| Variant R | 11 substitutions | 30 | (R) |

Immobilization techniques complement protein engineering. Cross-linked enzyme aggregates (CLEAs) of evolved lipases exhibit enhanced solvent tolerance, enabling asymmetric synthesis in ionic liquids and deep eutectic solvents.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

4358-87-6